2-(Quinolin-8-yloxy)-propylamine
Description
2-(Quinolin-8-yloxy)-propylamine is a quinoline derivative characterized by a propylamine group (-CH₂CH₂CH₂NH₂) attached via an oxygen atom at the 8-position of the quinoline ring. Quinoline derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and kinase inhibitory properties . The propylamine substituent introduces a primary aliphatic amine, which may enhance solubility in polar solvents and facilitate hydrogen-bonding interactions in biological systems.
Properties
CAS No. |
886763-60-6 |
|---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-quinolin-8-yloxypropan-1-amine |
InChI |
InChI=1S/C12H14N2O/c1-9(8-13)15-11-6-2-4-10-5-3-7-14-12(10)11/h2-7,9H,8,13H2,1H3 |
InChI Key |
NAUXJIUZSPMPNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)OC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-8-yloxy)-propylamine typically involves the reaction of 8-hydroxyquinoline with a suitable propylamine derivative. One common method involves the use of ethyl chloroacetate and potassium carbonate in acetone to form the quinolyl ether, which is then reacted with hydrazine hydrate under reflux conditions . Another approach involves the condensation of 8-hydroxyquinoline with propylamine in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Quinolin-8-yloxy)-propylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of dyes, catalysts, and electronic materials.
Mechanism of Action
The mechanism of action of 2-(Quinolin-8-yloxy)-propylamine involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological processes, such as topoisomerases and kinases . The generation of reactive oxygen species (ROS) and induction of apoptosis are also key mechanisms by which the compound exerts its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a. 2-(Quinolin-8-yloxy)aniline (C₁₅H₁₂N₂O)
- Structure: Features an aniline group (-C₆H₅NH₂) linked via the quinoline-8-oxy moiety.
- Key Differences: The aromatic amine in 2-(quinolin-8-yloxy)aniline contrasts with the aliphatic propylamine in the target compound. This difference impacts electronic properties; the aniline’s conjugated system may reduce basicity compared to the primary amine in 2-(quinolin-8-yloxy)-propylamine. Molecular weight: 236.27 g/mol (vs. 203.27 g/mol for this compound), influencing pharmacokinetic properties like diffusion rates .
b. 6-Methoxy-N-[3-(piperidin-4-yl)propyl]quinolin-8-amine hydrochloride (NSC-2454)
- Structure: Contains a methoxy group at position 6 and a piperidinylpropylamino group at position 7.
Data Table: Structural and Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
